molecular formula C26H27N5OS B608864 4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide

4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide

Cat. No. B608864
M. Wt: 457.6 g/mol
InChI Key: SWLKFZCOJAYAMJ-UHFFFAOYSA-N
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Description

MB 0223 is a selective inhibitor of dynamin-related GTPase DRP1, with an inhibitory concentration (IC50) of 1.2 micromolar. It is selective for DRP1 over other dynamin-related GTPases such as OPA1 and DYN1. This compound has been shown to increase mitochondrial DNA levels in cells deficient in mitochondrial fusion .

Scientific Research Applications

MB 0223 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the role of dynamin-related GTPases in cellular processes.

    Biology: Investigated for its effects on mitochondrial dynamics and DNA levels.

    Medicine: Explored for potential therapeutic applications in diseases related to mitochondrial dysfunction.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

MB 0223 exerts its effects by selectively inhibiting the dynamin-related GTPase DRP1. This inhibition disrupts the normal function of DRP1, leading to changes in mitochondrial dynamics. The molecular targets and pathways involved include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MB 0223 involves multiple steps, including the formation of a thiazole ring and the attachment of various functional groups. The key steps include:

  • Formation of the thiazole ring.
  • Attachment of the piperidine group.
  • Coupling with the pyrrole-2-carboxamide moiety.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of MB 0223 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

MB 0223 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted analogs .

Comparison with Similar Compounds

MB 0223 is unique in its selective inhibition of DRP1. Similar compounds include:

    Mdivi-1: Another DRP1 inhibitor but with different selectivity and potency.

    Dynasore: A non-selective dynamin inhibitor that affects multiple dynamin-related GTPases.

The uniqueness of MB 0223 lies in its high selectivity for DRP1 over other related GTPases, making it a valuable tool for studying mitochondrial dynamics .

properties

IUPAC Name

4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5OS/c1-19-14-24(25(32)28-22-9-7-20(8-10-22)21-6-5-11-27-15-21)31(16-19)17-23-18-33-26(29-23)30-12-3-2-4-13-30/h5-11,14-16,18H,2-4,12-13,17H2,1H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLKFZCOJAYAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CN=CC=C3)CC4=CSC(=N4)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide
Reactant of Route 3
Reactant of Route 3
4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide
Reactant of Route 4
Reactant of Route 4
4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide
Reactant of Route 5
Reactant of Route 5
4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide
Reactant of Route 6
Reactant of Route 6
4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide

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